Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)-
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Overview
Description
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- is a chemical compound that features a phenol group substituted with a di-1H-1,2,4-triazol-1-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- typically involves the reaction of phenol derivatives with triazole compounds. One common method includes the use of 4-(chloromethyl)phenol and 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with biological targets such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of cellular processes such as proliferation, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-substituted phenol with similar biological activities.
4-(1H-imidazol-1-ylmethyl)phenol: A compound with an imidazole ring instead of a triazole ring, showing different reactivity and biological properties.
Uniqueness
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its potential anticancer activity make it a valuable compound for further research and development.
Properties
CAS No. |
502158-53-4 |
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Molecular Formula |
C11H10N6O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
4-[bis(1,2,4-triazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H10N6O/c18-10-3-1-9(2-4-10)11(16-7-12-5-14-16)17-8-13-6-15-17/h1-8,11,18H |
InChI Key |
IURVFRJSLOFVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(N2C=NC=N2)N3C=NC=N3)O |
Origin of Product |
United States |
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